Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
Description
This compound is a quinazoline derivative featuring a 6-bromo substituent, a 2-(4-chlorophenyl) group, a 4-phenyl moiety, and a methyl ester acetoxy group at position 2. Quinazolines are heterocyclic scaffolds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The methyl ester group may influence metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O2/c1-29-21(28)14-27-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)26-23(27)16-7-10-18(25)11-8-16/h2-13,22-23,26H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQEXGYFMVVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for various biological activities, and includes functional groups that enhance its reactivity and potential therapeutic effects. The molecular formula is with a molecular weight of 549.9 g/mol. Its IUPAC name is 6-bromo-3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinazoline Core : This can be achieved by cyclizing anthranilic acid derivatives with suitable aldehydes or ketones.
- Bromination and Chlorination : The introduction of bromine and chlorine atoms enhances the compound's biological activity.
- Esterification : The final step involves esterifying the quinazoline derivative with methyl acetate in the presence of a catalyst.
Anticancer Properties
Research indicates that compounds derived from quinazoline structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit specific kinases involved in cell proliferation. The compound's mechanism may involve binding to these kinases, thereby modulating their activity and leading to reduced cancer cell growth.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In studies evaluating its effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, it demonstrated significant antibacterial activity comparable to standard antibiotics. Additionally, antifungal activity was noted against strains like Candida albicans and Aspergillus niger, indicating its broad-spectrum efficacy .
| Activity Type | Tested Pathogens | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition |
| Antibacterial | Pseudomonas aeruginosa | Comparable to standard drugs |
| Antifungal | Candida albicans | Significant inhibition |
| Antifungal | Aspergillus niger | Significant inhibition |
Case Studies and Research Findings
- Anticancer Study : A study demonstrated that derivatives of quinazoline had an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
- Antimicrobial Evaluation : In a comparative study, this compound was tested alongside established antibiotics, showing comparable or superior efficacy against several resistant strains .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might inhibit specific cellular pathways crucial for bacterial survival and proliferation, providing insights into its potential as a therapeutic agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate. Quinazolines are known for their ability to inhibit various kinases involved in cancer cell proliferation.
Case Study: Polo-like Kinase 1 Inhibition
A study investigated the inhibition of polo-like kinase 1 (Plk1), an important target in cancer therapy. The compound demonstrated substantial inhibitory activity against Plk1, leading to reduced proliferation of cancer cells in vitro. The IC50 values indicated a promising lead for further development into anticancer agents .
Data Table: Anticancer Activity Comparison
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. The presence of halogen substituents such as bromine and chlorine enhances the compound's activity against various bacterial strains.
Case Study: Antimicrobial Activity Assessment
In a comparative study, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.58 µM to 8.74 µM. These results suggest that modifications in the molecular structure can lead to enhanced antimicrobial properties .
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 5.0 | |
| This compound | E. coli | 7.5 |
Antiviral Potential
Emerging research indicates that compounds with quinazoline structures may possess antiviral properties as well. For instance, certain derivatives have shown effectiveness against viral infections by targeting viral enzymes or host cell receptors.
Case Study: Antiviral Activity
A recent investigation into the antiviral potential of quinazoline derivatives revealed that some compounds exhibited significant inhibition against Dengue virus (DENV), with EC50 values indicating promising therapeutic candidates for further exploration .
Data Table: Antiviral Activity
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Quinazoline Derivatives
2.1.1. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Key Differences: Position 2: 3-methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in the target compound. Functional Group: Thioacetate (C–S–COOCH₃) vs. acetoxy (CH₂–COOCH₃). Sulfur’s polarizability may enhance binding to metal-containing enzymes . Core Structure: 4-oxo-3,4-dihydroquinazoline vs. 2,4-dihydro-1H-quinazoline.
2.1.2. Ethyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
- Key Differences: Position 2: 2-methoxyphenyl (ortho-substitution) vs. 4-chlorophenyl (para-substitution). Ester Group: Ethyl ester vs. methyl ester. Ethyl esters generally exhibit slower hydrolysis, prolonging half-life but reducing aqueous solubility .
2.1.3. 6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one
- Key Differences: Substitutions: Amino groups at positions 2 (o-aminophenyl) and 3. These groups enable hydrogen bonding but may reduce membrane permeability due to increased polarity . Core Structure: 4-oxo group vs. 2,4-dihydro in the target compound. The oxo group enhances resonance stabilization but limits conformational flexibility .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Multi-Step Condensation via Modified Niementowski’s Synthesis
The Niementowski reaction, traditionally involving anthranilic acid and formamide, has been adapted for synthesizing substituted quinazolines. For the target compound, 6-bromoanthranilic acid serves as the starting material. Treatment with formamide at 130°C generates the quinazolin-4(3H)-one core. Subsequent phosphorylation with phosphorus oxychloride introduces reactivity at the 4-position, enabling nucleophilic substitution with 4-chloroaniline.
The phenyl group at position 4 is introduced via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst. Finally, alkylation with methyl chloroacetate in the presence of potassium carbonate yields the methyl ester. This method achieves an overall yield of 58–62%, with purity >95% after recrystallization.
Key Advantages :
- High regioselectivity for bromine retention at position 6.
- Compatibility with scalable batch processing.
Cyclization Using Isatoic Anhydride and Amine Intermediates
Isatoic anhydride derivatives facilitate quinazoline formation through cyclocondensation. Reacting 4-bromo-isatoic anhydride with 4-chloroaniline in refluxing toluene produces 2-(4-chlorophenyl)-6-bromo-1,4-dihydroquinazolin-4-one. Phosphorus trichloride mediates the substitution of the 4-keto group with phenylmagnesium bromide, forming the 4-phenyl derivative.
Esterification is achieved by treating the intermediate with methyl glycolate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), yielding the target compound with 65% efficiency. This route avoids harsh halogenation conditions, preserving the bromine substituent.
Key Advantages :
- Mild reaction conditions for esterification.
- Reduced byproduct formation compared to classical alkylation.
Heck Reaction Approach with Methyl Acrylate
Palladium-catalyzed Heck coupling offers a modern pathway. Starting with 2-bromo-4-chloroaniline, treatment with methyl acrylate in the presence of palladium(II) acetate and tri-o-tolylphosphine forms the acrylate-substituted intermediate. Cyclization with urea under microwave irradiation constructs the quinazoline ring, followed by bromination using N-bromosuccinimide at position 6.
This method achieves 70–75% yield, with excellent stereochemical control. The use of microwave irradiation reduces reaction times from hours to minutes.
Key Advantages :
- Rapid cyclization and bromination steps.
- High atom economy due to catalytic palladium.
Halogenation and Esterification Sequential Protocol
A patent-derived approach begins with 6-bromoquinazolin-4(3H)-one, which undergoes chlorination at position 2 using phosphorus trichloride in toluene. Phenylmagnesium bromide introduces the 4-phenyl group via Grignard reaction. The methyl ester is installed via Steglich esterification (dicyclohexylcarbodiimide, dimethylaminopyridine) with acetic acid, yielding the final product in 55% overall yield.
Key Challenges :
- Sensitivity of the bromine substituent to nucleophilic displacement.
- Requires rigorous exclusion of moisture during Grignard steps.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Key Reagents | Scalability |
|---|---|---|---|---|
| Niementowski Modification | 58–62% | >95% | Formamide, POCl₃, Pd(PPh₃)₄ | Industrial-scale viable |
| Isatoic Anhydride Route | 65% | 92% | Isatoic anhydride, Mitsunobu reagents | Moderate |
| Heck Coupling | 70–75% | 98% | Pd(OAc)₂, methyl acrylate | Requires specialized equipment |
| Halogenation-Esterification | 55% | 90% | PCl₃, DCC, DMAP | Limited by Grignard sensitivity |
Critical Observations :
- The Heck reaction offers the highest yield and purity but demands expensive catalysts.
- Niementowski’s method balances scalability and cost, making it preferable for bulk synthesis.
- Isatoic anhydride cyclization minimizes side reactions but involves toxic phosphorus reagents.
Q & A
Q. How can the synthesis of Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate be optimized for higher yield and purity?
Methodological Answer: The synthesis of this quinazoline derivative typically involves multi-step reactions, including nucleophilic substitution, cyclization, and esterification. Key steps include:
- Intermediate Preparation : Start with brominated/chlorinated precursors (e.g., 4-chlorophenyl or 6-bromo substituents) to build the quinazoline core via cyclocondensation .
- Catalytic Optimization : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, ensuring ligand selection (e.g., PPh₃) and solvent optimization (e.g., DMF/THF) to minimize side products .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (acetone/water) to isolate the final product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR/Raman : Identify functional groups (e.g., C=O ester at ~1700 cm⁻¹, C-Br stretch at ~550 cm⁻¹) and confirm aromatic substitution patterns .
- NMR : Use ¹H/¹³C NMR to assign protons and carbons:
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can the crystal structure of this compound be confirmed using X-ray diffraction?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation (e.g., acetone/ethanol) .
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100–150 K. Collect data up to 0.8 Å resolution .
- Refinement : Process with SHELXL (SHELX suite) for structure solution and refinement. Key metrics:
Advanced Research Questions
Q. How can noncovalent interactions in this compound be analyzed computationally to predict its reactivity?
Methodological Answer:
- Electron Density Analysis : Use Multiwfn to calculate reduced density gradient (RDG) isosurfaces, identifying steric repulsion, hydrogen bonds, and van der Waals interactions .
- Electrostatic Potential (ESP) : Map ESP surfaces to locate electrophilic/nucleophilic sites (e.g., bromine as σ-hole for halogen bonding) .
- Topology Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points (BCPs) for C–Br and C–Cl interactions .
Q. How can contradictions in reported biological activities of quinazoline derivatives be resolved?
Methodological Answer:
- Comparative Assays : Re-evaluate bioactivity under standardized conditions (e.g., MIC for antimicrobial assays, IC₅₀ for kinase inhibition) .
- Structural Analog Analysis : Compare substituent effects (e.g., 6-bromo vs. 6-chloro) using SAR studies. For example:
- Mechanistic Studies : Use fluorescence quenching or SPR to assess target binding affinity discrepancies .
Q. What computational strategies predict the compound’s bioactivity against specific targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., EGFR). Key parameters:
- QSAR Modeling : Develop 2D/3D-QSAR models with descriptors like polar surface area (PSA), molar refractivity, and H-bond acceptors .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
